The Molecular Landscape of Avocatin B: A Technical Guide for Researchers
The Molecular Landscape of Avocatin B: A Technical Guide for Researchers
Abstract
Avocatin B, a unique lipid mixture derived exclusively from the fruit of the avocado (Persea americana), has garnered significant attention within the scientific community for its targeted bioactivity against cancer cells, particularly acute myeloid leukemia (AML) stem cells. This technical guide provides an in-depth exploration of the molecular structure of Avocatin B, its physicochemical properties, and the experimental methodologies employed for its isolation and characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this novel natural product. This document details the constituent components of Avocatin B, presents spectroscopic data in a structured format, outlines experimental protocols, and visualizes its mechanism of action.
Molecular Structure and Physicochemical Properties
Avocatin B is not a single molecular entity but rather a naturally occurring 1:1 mixture of two distinct C17 polyhydroxylated fatty alcohols (PFAs): avocadene (B107707) and avocadyne (B107709) .[1][2] These compounds are distinguished by their terminal unsaturation, with avocadene possessing a double bond and avocadyne a triple bond.[3] A notable feature of these molecules is their odd-numbered 17-carbon backbone, a rarity among natural lipids, which are typically composed of an even number of carbon atoms.[2][4] Both molecules share a common stereochemical configuration with hydroxyl groups located at the 1, 2, and 4 positions.[3]
The molecular formula for the Avocatin B mixture is C34H66O6, with a corresponding molecular weight of 570.9 g/mol .[5][6] The IUPAC name for the mixture is heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol.[5][6]
Structural Components
The two constituent molecules of Avocatin B are:
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Avocadene: (16-heptadecene-1,2,4-triol)
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Avocadyne: (16-heptadecyne-1,2,4-triol)
Figure 1: Molecular Structures of Avocatin B Components
Physicochemical Data
The following table summarizes the key physicochemical properties of the Avocatin B mixture.
| Property | Value | Reference |
| Molecular Formula | C34H66O6 | [5][6] |
| Molecular Weight | 570.9 g/mol | [5][6] |
| IUPAC Name | heptadec-16-ene-1,2,4-triol;heptadec-16-yne-1,2,4-triol | [5][6] |
| Canonical SMILES | C=CCCCCCCCCCCCC(CC(CO)O)O.C#CCCCCCCCCCCCC(CC(CO)O)O | [5] |
| InChI Key | MKQLKSXQNMNNHU-UHFFFAOYSA-N | [5] |
Quantitative Distribution in Avocado
Avocatin B is not uniformly distributed throughout the avocado fruit, with the highest concentrations found in the seed. The table below presents the mean amounts of avocadene and avocadyne in the pulp and seed of the Hass avocado cultivar.
| Fruit Compartment | Compound | Mean Amount (mg/g of avocado part) |
| Pulp | Avocadene | 0.22 ± 0.04 |
| Avocadyne | 0.18 ± 0.04 | |
| Seed | Avocadene | 0.43 ± 0.04 |
| Avocadyne | 0.41 ± 0.02 |
Data sourced from a study on Hass avocados and represents the mean amount ± standard deviation.
Experimental Protocols
Extraction and Purification of Avocatin B
The isolation of Avocatin B from avocado seeds is a multi-step process involving solvent extraction and purification.
Figure 2: Workflow for Avocatin B Extraction and Purification
Methodology:
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Sample Preparation: Avocado seeds are separated from the pulp, washed, and lyophilized (freeze-dried) to remove water content. The dried seeds are then ground into a fine powder to increase the surface area for extraction.[4]
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Solvent Extraction: The powdered seed material is subjected to solvent extraction. Ethyl acetate is a commonly used solvent due to its selectivity for lipid-soluble compounds like Avocatin B.[5] The extraction is typically carried out by blending the powder with the solvent (e.g., 0.25 g of powder in 15 mL of solvent) in a dark bottle to prevent photodegradation.[4] The mixture is agitated for a specified period (e.g., 2 hours) to ensure efficient extraction.[7]
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Saponification (Optional but Recommended for Purity): To enhance the purity of the extract, saponification can be performed. This involves treating the crude extract with an alkali solution (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze triglycerides and other esters, leaving the polyhydroxylated fatty alcohols intact.[5]
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Purification: The crude extract is then purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography are effective methods for isolating Avocatin B from other extracted lipids.[5]
Structural Elucidation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS is a highly sensitive and accurate method for the quantification and characterization of avocadene and avocadyne.[3][5]
LC-MS Parameters for Avocatin B Analysis:
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with methanol (B129727) and methyl tert-butyl ether |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (+ESI) |
| Detection | Single Ion Monitoring (SIM) or Tandem MS (MS/MS) |
| Precursor Ions [M+H]+ | Avocadene: m/z 287.26; Avocadyne: m/z 285.24 |
These parameters are representative and may require optimization based on the specific instrumentation used.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
(Note: A comprehensive table of NMR chemical shifts is currently being compiled from various research publications and will be made available in a future revision of this document.)
Mechanism of Action: Inhibition of Fatty Acid Oxidation
Avocatin B exerts its selective cytotoxicity against AML cells by targeting mitochondrial fatty acid oxidation (FAO).[8] The primary molecular target has been identified as Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) , a key enzyme in the FAO pathway.[1]
Signaling Pathway:
Figure 3: Avocatin B's Mechanism of Action in AML Cells
The inhibition of VLCAD by Avocatin B disrupts the metabolic processes within the mitochondria of leukemia cells.[6] This leads to an accumulation of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components.[9] The elevated levels of ROS trigger the intrinsic apoptotic pathway, leading to programmed cell death in the AML cells, while sparing normal, healthy hematopoietic stem cells.[8]
Conclusion
Avocatin B represents a promising class of natural compounds with a unique molecular structure and a targeted mechanism of action. This technical guide provides a foundational understanding of its chemistry, methods for its study, and its biological activity. Further research into the synthesis of its individual components, avocadene and avocadyne, and a more detailed investigation of its structure-activity relationships will be crucial for the development of Avocatin B as a potential therapeutic agent. The methodologies and data presented herein are intended to support and facilitate these ongoing research efforts in the fields of oncology and drug discovery.
References
- 1. Analytical Method To Detect and Quantify Avocatin B in Hass Avocado Seed and Pulp Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.uniud.it [air.uniud.it]
- 3. researchgate.net [researchgate.net]
- 4. Avocado Seeds: Extraction Optimization and Possible Use as Antioxidant in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avocatin B | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ip-ta.com [ip-ta.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.). | Sigma-Aldrich [sigmaaldrich.com]
